molecular formula C23H36N6O6S B14808044 (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid CAS No. 107946-30-5

(2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B14808044
CAS No.: 107946-30-5
M. Wt: 524.6 g/mol
InChI Key: IHHNDXAUDQQINR-IOVMHBDKSA-N
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Description

2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a quinoline moiety, and multiple functional groups that contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- typically involves multi-step organic synthesisCommon reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solution phase peptide synthesis are often employed, utilizing pipecolinic acid as a versatile reagent .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- is unique due to its complex structure, which includes both a piperidine ring and a quinoline moiety. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it valuable in various fields of research.

Properties

CAS No.

107946-30-5

Molecular Formula

C23H36N6O6S

Molecular Weight

524.6 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxy-3-methyl-3,4-dihydro-2H-quinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,14-15,17-18,27,33H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1

InChI Key

IHHNDXAUDQQINR-IOVMHBDKSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O

Origin of Product

United States

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